molecular formula C13H13ClFN B13031049 6-(Tert-butyl)-1-chloro-8-fluoroisoquinoline

6-(Tert-butyl)-1-chloro-8-fluoroisoquinoline

Katalognummer: B13031049
Molekulargewicht: 237.70 g/mol
InChI-Schlüssel: KTXZSDLBFMWFLU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(Tert-butyl)-1-chloro-8-fluoroisoquinoline is a high-value synthetic intermediate designed for research and development in medicinal chemistry. The isoquinoline scaffold is a privileged structure in drug discovery, known for its presence in compounds with a wide range of biological activities. The strategic substitution pattern on this molecule, featuring a chlorine at the 1-position and a fluorine at the 8-position, provides distinct reactivity and electronic properties. The tert -butyl group at the 6-position is a common motif used to fine-tune the compound's lipophilicity and metabolic stability. This compound serves as a key building block for the synthesis of more complex molecules. The chlorine atom is a reactive handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for the introduction of diverse aryl, heteroaryl, and amine functionalities. Isoquinoline derivatives have demonstrated significant potential in medicinal chemistry, particularly as core structures in the development of CXCR4 antagonists for HIV treatment and as the active moiety in approved therapeutics like the Rho-kinase inhibitor Ripasudil for glaucoma . Furthermore, versatile synthetic methods, such as the lithiation-cyclization of o -tolualdehyde tert-butylimines with nitriles, enable the efficient construction of highly substituted isoquinoline libraries for structure-activity relationship (SAR) studies . Researchers can leverage 6-(Tert-butyl)-1-chloro-8-fluoroisoquinoline to accelerate hit-to-lead optimization campaigns and explore novel chemical space for various therapeutic targets. For Research Use Only. Not intended for diagnostic or therapeutic use.

Eigenschaften

Molekularformel

C13H13ClFN

Molekulargewicht

237.70 g/mol

IUPAC-Name

6-tert-butyl-1-chloro-8-fluoroisoquinoline

InChI

InChI=1S/C13H13ClFN/c1-13(2,3)9-6-8-4-5-16-12(14)11(8)10(15)7-9/h4-7H,1-3H3

InChI-Schlüssel

KTXZSDLBFMWFLU-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=CC(=C2C(=C1)C=CN=C2Cl)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Tert-butyl)-1-chloro-8-fluoroisoquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with aldehydes.

    Introduction of Substituents: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride. The chloro and fluoro substituents can be introduced through halogenation reactions using reagents like thionyl chloride and fluorine gas or other fluorinating agents.

Industrial Production Methods

Industrial production of 6-(Tert-butyl)-1-chloro-8-fluoroisoquinoline may involve optimized versions of the laboratory-scale synthetic routes. These methods often employ continuous flow reactors and automated systems to ensure high yield and purity while minimizing the use of hazardous reagents and solvents.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (NAS) at C1

The chlorine atom at position 1 is highly reactive toward nucleophilic displacement under mild conditions.

Example Reaction with Amines
When reacted with 4-tert-butylaniline in n-BuOH with 4N HCl/dioxane at 80°C, the chlorine undergoes substitution to form (4-tert-butylphenyl)-(6-fluoro-isoquinolin-1-yl)-amine (56% yield) . The reaction proceeds via an SNAr mechanism, facilitated by the electron-withdrawing fluorine at C8, which activates the adjacent C1 position.

ReagentConditionsProductYieldSource
4-tert-Butylanilinen-BuOH, 80°C, HCl/dioxane(4-tert-Butylphenyl)-(6-fluoro-isoquinolin-1-yl)-amine56%

Transition Metal-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable functionalization at C1 or other positions.

Amination via Buchwald-Hartwig Coupling
Using Pd(OAc)₂, BINAP, and Cs₂CO₃ in toluene at 120°C, the C1-chlorine can be replaced with aryl amines. For example, coupling with electron-rich anilines achieves yields exceeding 80% . The tert-butyl group at C6 sterically shields the adjacent site, directing selectivity toward C1.

Key Mechanistic Notes :

  • Catalyst System : Pd(OAc)₂/BINAP provides optimal activity for aryl amination .

  • Base : Cs₂CO₃ enhances nucleophilicity of the amine .

Functionalization via Reductive Pathways

The fluorine at C8 can participate in directed ortho-metalation (DoM) or Balz-Schiemann reactions for further derivatization.

Balz-Schiemann Reaction
Treatment with NaNO₂/HBF₄ converts amino groups (if introduced via NAS) to fluorinated derivatives. For instance, 6-(tert-butyl)-1-amino-8-fluoroisoquinoline undergoes diazotization to yield 1-fluoro-6-(tert-butyl)-8-fluoroisoquinoline .

Electrophilic Substitution at C5 and C7

The electron-rich isoquinoline core allows electrophilic substitution, though the tert-butyl group at C6 sterically hinders C7.

Nitration and Halogenation

  • Nitration : HNO₃/H₂SO₄ preferentially nitrates C5 (meta to fluorine) .

  • Chlorination : ICl in DCM introduces chlorine at C4 or C7, depending on reaction time and temperature .

Ring-Opening and Annulation Reactions

Under strong acidic or oxidative conditions, the isoquinoline ring undergoes transformations:

Acid-Catalyzed Hydrolysis
Concentrated H₂SO₄ opens the ring to form substituted benzaldehyde derivatives, though this pathway is less common due to the stability imparted by the tert-butyl group .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

6-(Tert-butyl)-1-chloro-8-fluoroisoquinoline exhibits significant potential as a therapeutic agent due to its structural characteristics that allow for interaction with biological targets.

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures may inhibit protein kinases involved in cancer progression. The halogen substituents can enhance binding affinity to target proteins, making this compound a candidate for further investigation in cancer therapy .
  • Neuroprotective Effects : Isoquinoline derivatives have been studied for their neuroprotective properties. Compounds like 6-(Tert-butyl)-1-chloro-8-fluoroisoquinoline may offer protective effects against oxidative stress-related neuronal damage .

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex molecules.

  • Building Block : The unique functional groups present in 6-(Tert-butyl)-1-chloro-8-fluoroisoquinoline make it a valuable building block for synthesizing other isoquinoline derivatives. Its reactivity can be exploited to create diverse chemical entities through various coupling reactions .
  • Synthesis of Pharmaceuticals : The compound can be utilized in the synthesis of pharmaceuticals targeting multiple pathways due to its ability to modify biological activity through structural variations .

Case Study 1: Anticancer Research

A study investigating the effects of halogenated isoquinolines on cancer cell lines demonstrated that compounds similar to 6-(Tert-butyl)-1-chloro-8-fluoroisoquinoline exhibited cytotoxic effects against various cancer types. The mechanism was attributed to the inhibition of specific kinases involved in cell proliferation and survival pathways, suggesting a promising avenue for drug development .

Case Study 2: Neuroprotection

Research into the neuroprotective effects of isoquinoline derivatives indicated that compounds with similar structures could reduce oxidative stress in neuronal cells. These findings highlight the potential therapeutic applications of 6-(Tert-butyl)-1-chloro-8-fluoroisoquinoline for conditions such as Alzheimer's disease and other neurodegenerative disorders .

Wirkmechanismus

The mechanism of action of 6-(Tert-butyl)-1-chloro-8-fluoroisoquinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the tert-butyl, chloro, and fluoro groups can influence its binding affinity and selectivity towards these targets.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Effects

Key Compounds for Comparison:

8-(tert-butyl)quinoline (CAS 23779-96-6): A quinoline derivative with a tert-butyl group at position 8 .

tert-Butyl 6-hydroxyindoline-1-carboxylate (CAS 957204-30-7): An indoline derivative with tert-butyl and hydroxyl substituents .

6-Methoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride: A partially saturated isoquinoline derivative with methoxy and carboxylic acid groups .

Table 1: Structural and Physical Property Comparison
Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Hydrogen Bond Acceptors/Donors TPSA (Ų)
6-(Tert-butyl)-1-chloro-8-fluoroisoquinoline Not Available C₁₃H₁₄ClFN ~249.7 Cl, F, tert-butyl 2 acceptors, 0 donors ~21
8-(tert-butyl)quinoline 23779-96-6 C₁₃H₁₅N 185.3 tert-butyl 1 acceptor, 0 donors 12.9
tert-Butyl 6-hydroxyindoline-1-carboxylate 957204-30-7 C₁₃H₁₇NO₃ 235.28 OH, tert-butyl, carboxylate 3 acceptors, 1 donor 55.4
6-Methoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride 1263377-98-5 C₁₁H₁₄ClNO₃ 259.7 OCH₃, HCl, carboxylate 3 acceptors, 1 donor 49.3

Notes:

  • The tert-butyl group in 6-(Tert-butyl)-1-chloro-8-fluoroisoquinoline increases steric bulk compared to simpler quinoline analogs like 8-(tert-butyl)quinoline .
  • The indoline and tetrahydro-isoquinoline derivatives exhibit higher topological polar surface area (TPSA) due to hydroxyl or carboxylate groups, improving solubility but reducing membrane permeability compared to the fully aromatic target compound .

Reactivity and Stability

Bond Dissociation Energies (BDEs):

Evidence from tert-butyl-containing alcohols, ethers, and amines shows that tert-butyl radical loss occurs at consistent energies (~5.7–9.0 eV) regardless of the heteroatom (O, N) . For example:

  • In cyclopentylamine, N–C bond cleavage occurs at 5.7 eV , lower than in oxygenated analogs.
  • Linear alkyl chains (e.g., ethyl) exhibit heteroatom-dependent dissociation energies (9.0 eV for O vs. 8.3 eV for N).

Implications for 6-(Tert-butyl)-1-chloro-8-fluoroisoquinoline:

  • The tert-butyl group’s stability in the target compound is likely comparable to other tert-butyl-substituted heterocycles, but the presence of electron-withdrawing halogens (Cl, F) may alter resonance stabilization and bond dissociation pathways.

Target Compound’s Advantages :

  • The combined tert-butyl and halogen substituents may enhance CYP enzyme resistance and lipophilicity , making it suitable for CNS-targeting pharmaceuticals or hydrophobic material coatings.

Biologische Aktivität

6-(Tert-butyl)-1-chloro-8-fluoroisoquinoline is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the available literature on its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The compound is synthesized through a series of reactions involving substituted isoquinolines. A notable method involves the condensation of lithiated o-tolualdehyde tert-butylimines with nitriles, leading to various substituted isoquinolines, including those with fluorine substitutions . The presence of the tert-butyl group and the chloro and fluoro substituents significantly influence the compound's reactivity and biological profile.

Research indicates that compounds similar to 6-(tert-butyl)-1-chloro-8-fluoroisoquinoline may act as inhibitors of key signaling pathways involved in cancer progression. Specifically, they can inhibit protein kinase B (PKB/Akt), which plays a crucial role in cell survival, proliferation, and metabolism . The inhibition of PKB has been linked to reduced tumor growth in various cancer models.

Inhibition Studies

In vitro studies have demonstrated that 6-(tert-butyl)-1-chloro-8-fluoroisoquinoline exhibits significant inhibitory effects on enzymes such as CYP2D6 and CYP3A4, which are critical for drug metabolism . The fluorine substitution appears to lower the inhibition of these cytochrome P450 enzymes, suggesting a potential for reduced drug-drug interactions when used in therapeutic settings.

Data Table: Biological Activity Summary

Biological Activity Effect Reference
PKB InhibitionReduces tumor cell survival
CYP2D6 InhibitionDecreased enzyme activity
CYP3A4 InhibitionReduced metabolic clearance

Case Studies

A study conducted on various isoquinoline derivatives, including 6-(tert-butyl)-1-chloro-8-fluoroisoquinoline, reported promising results in terms of anti-cancer activity. In vivo models showed that these compounds could significantly reduce tumor size and improve survival rates when administered alongside traditional chemotherapeutics .

Another investigation focused on the pharmacokinetic properties of fluorinated isoquinolines. It was found that the presence of fluorine not only affects enzyme inhibition but also alters the bioavailability and distribution characteristics of the compounds . This suggests that modifications in chemical structure can lead to enhanced therapeutic profiles.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.